molecular formula C13H18N2O B11406808 1-butyl-2-(methoxymethyl)-1H-benzimidazole

1-butyl-2-(methoxymethyl)-1H-benzimidazole

Cat. No.: B11406808
M. Wt: 218.29 g/mol
InChI Key: GQPRBPDZQMIJMK-UHFFFAOYSA-N
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Description

1-Butyl-2-(methoxymethyl)-1H-benzimidazole is an organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The specific structure of this compound includes a benzimidazole core with a butyl group and a methoxymethyl group attached, which imparts unique chemical and physical properties to the molecule.

Preparation Methods

The synthesis of 1-butyl-2-(methoxymethyl)-1H-benzimidazole can be achieved through several synthetic routes. One common method involves the reaction of o-phenylenediamine with butyl bromide in the presence of a base to form 1-butyl-1H-benzimidazole. This intermediate can then be reacted with methoxymethyl chloride under basic conditions to yield the final product. The reaction conditions typically involve the use of solvents such as acetonitrile or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Butyl-2-(methoxymethyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized benzimidazole compounds .

Scientific Research Applications

1-Butyl-2-(methoxymethyl)-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-butyl-2-(methoxymethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties .

Comparison with Similar Compounds

1-Butyl-2-(methoxymethyl)-1H-benzimidazole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct reactivity and biological activity compared to other benzimidazole derivatives.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

1-butyl-2-(methoxymethyl)benzimidazole

InChI

InChI=1S/C13H18N2O/c1-3-4-9-15-12-8-6-5-7-11(12)14-13(15)10-16-2/h5-8H,3-4,9-10H2,1-2H3

InChI Key

GQPRBPDZQMIJMK-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1COC

Origin of Product

United States

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